5-(4-Methoxyphenyl)pentanoic acid
Overview
Description
5-(4-Methoxyphenyl)pentanoic acid is an organic compound with the molecular formula C12H16O3. It is characterized by a methoxy group attached to a phenyl ring, which is further connected to a pentanoic acid chain. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Methoxyphenyl)pentanoic acid typically involves the reaction of 4-methoxybenzyl chloride with pentanoic acid in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality this compound.
Chemical Reactions Analysis
Types of Reactions
5-(4-Methoxyphenyl)pentanoic acid undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carboxylic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium methoxide and other nucleophiles are employed under basic conditions.
Major Products Formed
Oxidation: 4-Methoxybenzoic acid
Reduction: 5-(4-Methoxyphenyl)pentanol
Substitution: Various substituted phenylpentanoic acids depending on the nucleophile used
Scientific Research Applications
5-(4-Methoxyphenyl)pentanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and analgesic properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 5-(4-Methoxyphenyl)pentanoic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 4-Methoxybenzoic acid
- 5-(4-Hydroxyphenyl)pentanoic acid
- 5-(4-Methylphenyl)pentanoic acid
Uniqueness
5-(4-Methoxyphenyl)pentanoic acid is unique due to the presence of the methoxy group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
5-(4-methoxyphenyl)pentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-15-11-8-6-10(7-9-11)4-2-3-5-12(13)14/h6-9H,2-5H2,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGPOHJSGSYVQSU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10322523 | |
Record name | 5-(4-methoxyphenyl)pentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10322523 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7508-04-5 | |
Record name | 7508-04-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401464 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-(4-methoxyphenyl)pentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10322523 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the unusual amino acid Ahmppa found in ahmpatinin iBu, and how does it contribute to the compound's activity against HIV-1 protease?
A1: Ahmpatinin iBu, isolated from Streptomyces sp. CPCC 202950, is a potent HIV-1 protease inhibitor. It contains the unique amino acid 4-amino-3-hydroxy-5-(4-methoxyphenyl)pentanoic acid (Ahmppa) []. While the specific role of Ahmppa in ahmpatinin iBu's interaction with HIV-1 protease isn't directly detailed in the research, the presence of unusual amino acids in naturally derived peptides often contributes to their biological activity. Further research could investigate how Ahmppa contributes to the binding affinity and inhibitory activity of ahmpatinin iBu towards HIV-1 protease. This might involve techniques like X-ray crystallography to study the enzyme-inhibitor complex or computational modeling to simulate interactions. Understanding the specific contributions of Ahmppa could guide the design of novel HIV-1 protease inhibitors with improved potency and pharmacokinetic properties.
Q2: Can you elaborate on the use of β-phenylselenoalanine as a precursor in the synthesis of alternariolide and its connection to 5-(4-methoxyphenyl)pentanoic acid?
A2: The synthesis of alternariolide (AM-toxin), a host-specific mycotoxin, utilizes a strategy where D-β-phenylselenoalanine serves as a precursor for the dehydroalanine moiety []. Although the provided research doesn't directly synthesize alternariolide from this compound, it highlights a synthetic route applicable to similar compounds. It's conceivable that by employing analogous methodologies, this compound could be incorporated into a synthetic strategy for generating structural analogs of alternariolide or related natural products. Exploring such synthetic routes could potentially lead to the discovery of new bioactive compounds with potential applications in medicine or agriculture.
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